2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-6-12-10(13-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,15) |
InChI Key |
GENAMUQDIVJXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Core with Cyclopentylmethyl Substituent
Method A: Cyclocondensation Approach
- Starting Material: 1,3-Dicarbonyl compounds such as β-ketoesters or β-diketones.
- Procedure:
- React 1,3-dicarbonyl compounds with guanidine derivatives under thermal conditions.
- For the cyclopentylmethyl substitution, a suitable precursor such as cyclopentylmethylamine or cyclopentylmethyl halides can be employed.
- The cyclopentylmethyl group is introduced via nucleophilic substitution or addition to the pyrimidine ring precursor.
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Temperature | 80–120°C | Patent CN106187911A |
| Solvent | Ethanol, DMF, or N,N-Dimethylformamide | Patent CN106187911A |
| Reaction Time | 2–24 hours | Patent CN106187911A |
Formation of the 4-Carboxylic Acid Group
Method B: Oxidative Functionalization
- Starting Point: 4-Substituted pyrimidine derivatives with methyl or other alkyl groups at the 4-position.
- Procedure:
- Oxidize methyl groups at the 4-position to carboxylic acids using oxidants such as potassium permanganate or selenium dioxide.
- Due to toxicity and operational complexity, alternative oxidants like tert-butyl hydroperoxide or catalytic oxygen may be employed under controlled conditions.
| Parameter | Typical Range | Notes |
|---|---|---|
| Oxidant | Potassium permanganate, Selenium dioxide | |
| Temperature | 25–80°C | |
| Reaction Time | 2–24 hours |
Note: The oxidation step is often performed after the pyrimidine ring is assembled, ensuring selective oxidation at the 4-position.
Coupling of Intermediates
Method C: Nucleophilic Substitution and Ring Closure
- Procedure:
- React the cyclopentylmethyl-substituted precursor with a suitable nitrile or amidine derivative to form the pyrimidine ring.
- Cyclization occurs under reflux in alcohol or DMF, facilitated by acids or bases as catalysts.
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Temperature | 80–120°C | Patent CN106187911A |
| Solvent | Ethanol, Acetonitrile, DMF | |
| Reaction Time | 2–10 hours |
Summary of the Synthetic Route
| Step | Starting Material | Key Reaction | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | 1,3-Dicarbonyl + Cyclopentylmethylamine | Cyclocondensation | 80–120°C, ethanol/DMF | Pyrimidine core with cyclopentylmethyl group | CN106187911A |
| 2 | Methylated pyrimidine derivative | Oxidation | KMnO₄ or SeO₂, 25–80°C | 4-Carboxylic acid derivative | CN106187911A |
| 3 | Intermediates | Ring closure via nitrile or amidine | Reflux in alcohol/DMF | 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid | CN106187911A |
Additional Considerations
- Purification: Recrystallization from ethanol or acetonitrile is typically employed.
- Yield Optimization: Controlling temperature, reaction time, and reagent stoichiometry is crucial to maximize yield and minimize by-products.
- Safety and Scalability: Use of safer oxidants and reaction conditions is recommended for large-scale synthesis.
Perspectives from Literature and Patents
The synthesis of heterocyclic compounds like 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid has been extensively studied, with patent CN106187911A providing a comprehensive route emphasizing controllability and safety. The method focuses on constructing the pyrimidine ring via cyclocondensation, followed by oxidation to introduce the carboxylic acid group, and the strategic attachment of the cyclopentylmethyl substituent.
Data Table Summary
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | 1,3-Dicarbonyl + Cyclopentylmethylamine | 80–120°C, ethanol/DMF | Pyrimidine ring formation | CN106187911A |
| 2 | KMnO₄ or SeO₂ | 25–80°C | Oxidation to carboxylic acid | CN106187911A |
| 3 | Nitrile/Amidine derivatives | Reflux | Ring closure | CN106187911A |
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-position substituent significantly influences the physicochemical and biological properties of pyrimidine-4-carboxylic acid derivatives. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance reactivity in nucleophilic substitution reactions, as seen in the synthesis of 2-(phenylthio) derivatives .
- Coordination Chemistry : Pyridyl groups (cppH) facilitate metal coordination, enabling applications in anticancer Ru(II) complexes .
Anticancer Activity:
- cppH-Ru(II) Complexes : Exhibit cytotoxicity comparable to cisplatin in cancer cell lines (IC₅₀: 1–10 µM) by targeting mitochondrial membranes .
Antimicrobial Activity:
- Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides: Pyridyl amide derivatives demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–32 µg/mL) .
- Methylthio Derivatives : 2-Methylsulfanylpyrimidine-4-carboxylic acid shows moderate antibacterial effects, likely due to sulfur-mediated membrane disruption .
Physicochemical Properties
Biological Activity
2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyclopentylmethyl group attached to a pyrimidine core, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- IUPAC Name : 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid
- CAS Number : 1514060-35-5
The biological activity of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis of related pyrimidine compounds has been conducted, revealing critical insights into how structural modifications affect biological activity. For instance, modifications in the nitrogen positions of the pyrimidine ring have been shown to significantly alter inhibitory potency against specific enzymes involved in lipid metabolism . This suggests that similar modifications in 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid could yield compounds with enhanced biological efficacy.
In Vitro Studies
In vitro studies involving pyrimidine derivatives have shown that specific substitutions can lead to increased potency against cancer cell lines. For example, altering the substituents on the pyrimidine scaffold resulted in varying degrees of inhibition of key metabolic enzymes . Although direct studies on 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid are not extensively published, the implications from related compounds provide a framework for future research.
Table: Summary of Biological Activities of Pyrimidine Derivatives
| Compound Name | Activity Type | Cell Lines Tested | IC50 (nM) |
|---|---|---|---|
| 2-(Cyclopropylmethyl)-pyrimidine-4-carboxamide | NAPE-PLD inhibitor | Mouse brain | 72 ± 0.04 |
| HC-6 | Anticancer | MD-MBA-231, HT-29 | Not specified |
| LEI-401 | NAPE-PLD inhibitor | Freely moving mice | pIC50 = 7.14 |
Future Directions
Given the promising biological activities observed in related compounds, further investigations into the pharmacodynamics and pharmacokinetics of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid are warranted. Experimental studies focusing on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating specific pathways affected by the compound.
- Toxicological evaluations : Understanding safety profiles for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
